molecular formula C10H13NO3 B13571480 3-(6-Methoxypyridin-2-yl)butanoic acid

3-(6-Methoxypyridin-2-yl)butanoic acid

Cat. No.: B13571480
M. Wt: 195.21 g/mol
InChI Key: ZCKRCNWIHZCZKU-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)butanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a butanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the halogen-metal exchange followed by borylation. This approach uses halopyridines and organometallic reagents such as lithium or magnesium to introduce the boronic acid group, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxy group and the butanoic acid moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxypyridin-2-yl)butanoic acid is unique due to the presence of both the methoxy group and the butanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)butanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(6-10(12)13)8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

ZCKRCNWIHZCZKU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NC(=CC=C1)OC

Origin of Product

United States

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